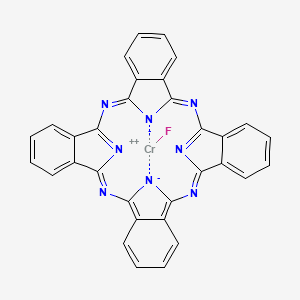
Chromium, fluoro(29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32)-, (SP-5-12)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chromium, fluoro(29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32)-, (SP-5-12)-, also known as fluorochromium phthalocyanine, is a complex compound that belongs to the phthalocyanine family. Phthalocyanines are macrocyclic compounds with a wide range of applications due to their unique chemical and physical properties. This particular compound features a chromium center coordinated to a phthalocyanine ligand and a fluorine atom, which imparts distinct characteristics to the molecule .
Preparation Methods
The synthesis of chromium, fluoro(29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32)-, (SP-5-12)- typically involves the reaction of chromium salts with phthalocyanine ligands under controlled conditions. The process often includes the use of solvents such as dimethylformamide (DMF) or chloroform, and the reaction is carried out at elevated temperatures to facilitate the formation of the complex. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the quality and purity of the final product .
Chemical Reactions Analysis
Chromium, fluoro(29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32)-, (SP-5-12)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the phthalocyanine ligand or the chromium center .
Scientific Research Applications
This compound has a wide range of scientific research applications In chemistry, it is used as a catalyst in various organic reactions due to its ability to facilitate electron transfer processesAdditionally, it is used in the development of advanced materials, such as organic semiconductors and sensors, due to its unique electronic properties .
Mechanism of Action
The mechanism of action of chromium, fluoro(29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32)-, (SP-5-12)- involves its ability to interact with molecular targets through coordination chemistry. The chromium center can undergo redox reactions, facilitating electron transfer processes that are crucial for its catalytic activity. In photodynamic therapy, the compound absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that can induce cell death in cancerous tissues .
Comparison with Similar Compounds
Chromium, fluoro(29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32)-, (SP-5-12)- can be compared to other metal phthalocyanines, such as fluoroaluminum phthalocyanine and fluorogallium phthalocyanine. While these compounds share similar structural features, the specific metal center and its coordination environment impart unique properties to each compound. For example, fluoroaluminum phthalocyanine may exhibit different electronic properties and reactivity compared to the chromium analog, making it suitable for different applications .
Properties
CAS No. |
62654-05-1 |
|---|---|
Molecular Formula |
C32H16CrFN8 |
Molecular Weight |
583.5 g/mol |
IUPAC Name |
fluorochromium(2+);2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene |
InChI |
InChI=1S/C32H16N8.Cr.FH/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;;/h1-16H;;1H/q-2;+3;/p-1 |
InChI Key |
SAMHPUQQEAYLTM-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.F[Cr+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















